![molecular formula C6H5FN2O2 B1294389 2-Fluoro-5-nitroaniline CAS No. 369-36-8](/img/structure/B1294389.png)
2-Fluoro-5-nitroaniline
Overview
Description
2-Fluoro-5-nitroaniline is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a fluorine atom and a nitro group attached to an aniline ring, which significantly influences its chemical behavior and properties.
Synthesis Analysis
The synthesis of this compound has been explored in different contexts. For instance, it has been reported that 2-fluoro-3-nitroaniline, a related compound, was synthesized by the partial reduction of 2-fluoro-1,3-dinitrobenzene, while the total reduction of the same precursor leads to 2-fluoro-1,3-phenylenediamine . Additionally, a method for synthesizing 2-fluoro-2-nitrostyrenes, which are structurally related to this compound, involves the radical nitration-debromination of α-bromo-α-fluoroalkenes, yielding the desired products with high stereoselectivity and in good yields .
Molecular Structure Analysis
The molecular structure of this compound is influenced by the electron-withdrawing effects of the fluorine and nitro groups. These substituents can affect the electronic distribution within the molecule, which is reflected in the NMR parameters reported for this compound and its related analogs . The presence of these groups also impacts the reactivity of the compound, as seen in the formation of various complexes with metals .
Chemical Reactions Analysis
This compound participates in various chemical reactions, particularly as a ligand in the formation of metal complexes. New complexes of this compound with copper(II), nickel(II), and cobalt(II) have been prepared, showcasing the compound's ability to act as a monodentate O-bonded ligand . The electronic spectra and magnetic moments of these complexes have been reported, providing insight into the coordination chemistry of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are dictated by its molecular structure. The fluorine and nitro groups contribute to the compound's polarity and potential for hydrogen bonding, which can affect its solubility and stability. The photoreaction of a related compound, 2-fluoro-4-nitroanisole, with n-hexylamine, suggests that this compound could also exhibit interesting photochemical behavior due to the potential for different excited states . The properties of this compound are also relevant in the context of its reactivity with other chemical species, as demonstrated by the formation of metal complexes .
Scientific Research Applications
Complex Formation and Spectroscopy
2-Fluoro-5-nitroaniline (2-F,5-NA) has been utilized in the preparation of new complexes with copper(II), nickel(II), and cobalt(II). These complexes have been studied for their infrared and electronic spectra, as well as magnetic moments. The ligand in these complexes acts as a monodentate O-bonded entity and presents various structural forms including square planar, tetrahedral, and hexacoordinate structures (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
Non-Linear Optical Properties
Research has shown that derivatives of this compound can exhibit non-linear optical properties. For instance, N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a derivative, is part of a family of compounds known for high molecular non-linearity and shows charge transfer between donor and acceptor groups (Yanes, Torres, López-Rodríguez, Núñez, & Brito, 1997).
Synthesis of Various Compounds
This compound has been used in the synthesis of various compounds. For example, it has been involved in the preparation of isomeric fluoronitroanilines, used in mass spectral identification studies (Fu & Rosenberg, 1980). Additionally, it has been used in the synthesis of 5-nitrobenzoxazole derivatives under solvent-free conditions (Vosooghi, Arshadi, Saeedi, Mahdavi, Jafapour, Shafiee, & Foroumadi, 2014).
Antibacterial Activity and Computational Study
Organotellurium and organomercury compounds derived from this compound have been synthesized and shown to exhibit antibacterial activity against several bacterial strains. Computational studies using Density Functional Theory (DFT) have supported the structural assignments of these compounds (Al-Asadi, Mohammed, & Dhaef, 2020).
Catalytic Reduction Studies
This compound has been referenced in studies focusing on the catalytic reduction of nitroaniline compounds, which are important due to their environmental and toxicological implications (Naseem, Begum, & Farooqi, 2017).
Safety and Hazards
2-Fluoro-5-nitroaniline is classified as a flammable solid. It may cause skin and eye irritation, and respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various enzymes and proteins within the body .
Mode of Action
Nitroanilines are known to undergo various types of reactions, including substitution and reduction reactions .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their reactivity .
Result of Action
Nitroanilines can potentially cause various cellular effects due to their reactivity .
Action Environment
The action, efficacy, and stability of 2-Fluoro-5-nitroaniline can be influenced by various environmental factors. For safe storage and handling, it should be stored in a cool, dry, and well-ventilated area away from sources of heat, flames, and incompatible chemicals .
properties
IUPAC Name |
2-fluoro-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVBJICWGQIMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074660 | |
Record name | 2-Fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
369-36-8 | |
Record name | 2-Fluoro-5-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 369-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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